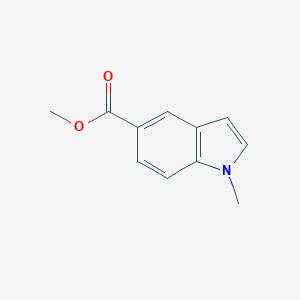

1-Metil-1H-indol-5-carboxilato de metilo

Descripción general

Descripción

Methyl 1-methyl-1H-indole-5-carboxylate is an indolyl carboxylic acid . It is a substituted 1H-indole that can be prepared by the esterification of indole-5-carboxylic acid . It has been assessed for its efficacy as a substrate for indigoid generation .

Synthesis Analysis

Methyl 1-methyl-1H-indole-5-carboxylate can be prepared by the esterification of indole-5-carboxylic acid . Another method of synthesis involves N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis .

Molecular Structure Analysis

The molecular formula of Methyl 1-methyl-1H-indole-5-carboxylate is C10H9NO2 . The InChI code is 1S/C10H9NO2/c1-13-10(12)8-2-3-9-7(6-8)4-5-11-9/h2-6,11H,1H3 .

Chemical Reactions Analysis

Methyl 1-methyl-1H-indole-5-carboxylate is used in the preparation of diazaspiro ROCK inhibitors, which are used for treating diseases .

Physical and Chemical Properties Analysis

Methyl 1-methyl-1H-indole-5-carboxylate has a molecular weight of 175.18 g/mol . It is a solid at room temperature .

Aplicaciones Científicas De Investigación

Biosíntesis de Inhibidores de la Proteína Kinasa

“1-Metil-1H-indol-5-carboxilato de metilo” se utiliza como reactivo en la biosíntesis de inhibidores de las proteínas quinasas . Las proteínas quinasas son enzimas que modifican otras proteínas añadiéndoles químicamente grupos fosfato (fosforilación). La inhibición de estas enzimas puede ser beneficiosa en enfermedades como el cáncer, donde ciertas proteínas quinasas son hiperactivas .

Alquilación de Friedel-Crafts sin Metales

Este compuesto también se utiliza como reactivo en la alquilación de Friedel-Crafts sin metales . La alquilación de Friedel-Crafts es un método para introducir grupos alquilo en anillos aromáticos. Esta reacción es importante en la síntesis de una amplia variedad de compuestos orgánicos .

Preparación de Yliduros de Difenilsulfonio

“this compound” se utiliza en la preparación de yliduros de difenilsulfonio a partir del sulfurano de Martin . Los yliduros se utilizan en la síntesis orgánica para formar enlaces carbono-carbono, y los yliduros de difenilsulfonio son particularmente útiles en la síntesis de moléculas orgánicas complejas .

Reacciones de Acoplamiento Deshidrogenativo Cruzado

Este compuesto se utiliza como reactivo en las reacciones de acoplamiento deshidrogenativo cruzado . Estas reacciones son un tipo de reacción de formación de enlaces carbono-carbono que implica la oxidación de dos átomos de carbono diferentes para formar un nuevo enlace .

Síntesis de Derivados de Indirubina

“this compound” se utiliza en la síntesis de derivados de indirubina . La indirubina, un isómero natural del índigo, se ha utilizado en la medicina tradicional china durante siglos y recientemente se ha estudiado por sus posibles propiedades anticancerígenas<a aria-label="2: “Methyl 1-methyl-1H-indole-5-carboxylate” is used in the synthesis of indirubin derivatives1" data-citationid="278c803e-133d-8bf4-f577-93f52cd3cc65-30" h="ID=SERP,5017.1" href="https://fjps.springeropen.com/articles/10.1186/s43

Safety and Hazards

Direcciones Futuras

Indole derivatives, including Methyl 1-methyl-1H-indole-5-carboxylate, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They have been found in many important synthetic drug molecules, providing a valuable idea for treatment and binding with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

Mecanismo De Acción

Target of Action

Methyl 1-methyl-1H-indole-5-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic agents .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological changes . For instance, some indole derivatives have shown inhibitory activity against influenza A .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Indole derivatives are known to have diverse biological activities and therapeutic possibilities .

Análisis Bioquímico

Biochemical Properties

Methyl 1-methyl-1H-indole-5-carboxylate, like other indole derivatives, can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

methyl 1-methylindole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-12-6-5-8-7-9(11(13)14-2)3-4-10(8)12/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJJMGOYLSMSMCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80443375 | |

| Record name | Methyl 1-methyl-1H-indole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128742-76-7 | |

| Record name | Methyl 1-methyl-1H-indole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

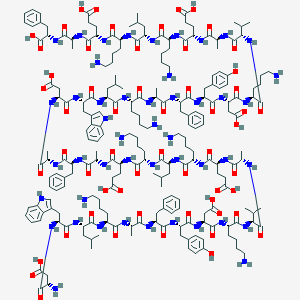

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![dimethyl ((3aR,4R,6R,6aR)-6-(benzyloxymethyl)-4-hydroxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methylphosphonate](/img/structure/B170720.png)

![3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]pyridine-2-carboxylic acid](/img/structure/B170775.png)